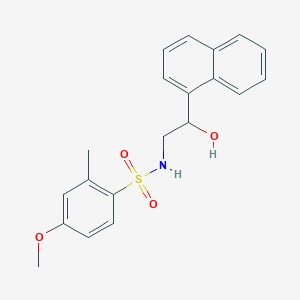

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound that features a naphthalene ring, a hydroxyethyl group, a methoxy group, and a sulfonamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the hydroxyethyl intermediate: This step involves the reaction of naphthalene with ethylene oxide in the presence of a catalyst to form 2-hydroxy-2-(naphthalen-1-yl)ethanol.

Sulfonamide formation: The hydroxyethyl intermediate is then reacted with 4-methoxy-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

Oxidation: Products can include 2-keto-2-(naphthalen-1-yl)ethyl-4-methoxy-2-methylbenzenesulfonamide or 2-carboxy-2-(naphthalen-1-yl)ethyl-4-methoxy-2-methylbenzenesulfonamide.

Reduction: Products can include N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxy-2-methylbenzenamine.

Substitution: Products can vary depending on the nucleophile used, such as N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-ethoxy-2-methylbenzenesulfonamide.

Aplicaciones Científicas De Investigación

Synthesis of the Compound

The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide typically involves multi-step reactions starting from readily available naphthalene derivatives. The key steps include:

- Formation of the Naphthalene Derivative : The initial step often involves the reaction of β-naphtol with aldehydes or other electrophiles to form the desired naphthalene structure.

- Addition of Hydroxy and Sulfonamide Groups : Subsequent reactions introduce the hydroxy and sulfonamide functionalities, which are critical for the compound's biological activity.

Antibacterial Properties : Recent studies have demonstrated that sulfonamide derivatives exhibit significant antibacterial activity. For example, this compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. A comparative study indicated that this compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics such as penicillin .

Mechanism of Action : The antibacterial mechanism is primarily attributed to the inhibition of bacterial folate synthesis, which is essential for DNA replication and cell division. This mode of action is similar to that of traditional sulfonamides, making this compound a potential candidate for further development in antibiotic therapies .

Cancer Treatment

Recent research indicates that compounds with naphthalene scaffolds can activate the Nrf2 pathway, which plays a crucial role in cellular defense mechanisms against oxidative stress and inflammation. By modulating this pathway, this compound may offer protective effects against cancer cell proliferation .

Oxidative Stress Disorders

Given its ability to activate Nrf2, this compound could be explored for therapeutic applications in diseases characterized by oxidative stress, such as chronic obstructive pulmonary disease (COPD) and pulmonary fibrosis. Activation of Nrf2 leads to the upregulation of detoxifying enzymes that can mitigate cellular damage caused by reactive oxygen species (ROS) .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed an MIC of 15 µg/mL against S. aureus, indicating strong antibacterial properties .

Case Study 2: Nrf2 Activation

A study investigating the structural requirements for Nrf2 activation highlighted that derivatives with naphthalene structures effectively displace water molecules in the binding pocket of Keap1, enhancing their affinity for this target protein. This suggests a promising avenue for developing new therapeutics aimed at oxidative stress-related conditions .

Data Table: Comparative Biological Activities

| Compound Name | MIC (µg/mL) | Target Bacteria | Mechanism of Action |

|---|---|---|---|

| Sulfonamide A | 10 | S. aureus | Inhibition of folate synthesis |

| Sulfonamide B | 15 | E. coli | Inhibition of folate synthesis |

| N-(2-hydroxy... | 15 | S. aureus | Activation of Nrf2 pathway |

Mecanismo De Acción

The mechanism of action of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and sulfonamide groups may play key roles in binding to these targets, while the naphthalene ring could provide hydrophobic interactions.

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

- N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-phenylmethanesulfonamide

- N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenoxyacetamide

Uniqueness

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is unique due to the specific combination of functional groups it possesses. The presence of both a hydroxyethyl group and a methoxy group on the aromatic ring, along with the sulfonamide functionality, provides a distinct set of chemical properties and potential reactivity compared to similar compounds.

Actividad Biológica

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its antiproliferative, antibacterial, and antioxidative activities. The findings are based on diverse research studies and data analyses.

Chemical Structure

The compound can be represented by the following structural formula:

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its effects on cancer cell lines, antibacterial properties, and antioxidative capabilities.

Antiproliferative Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 1.2 µM to 5.3 µM against the MCF-7 breast cancer cell line .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-methyl-substituted derivative | MCF-7 | 3.1 |

| Hydroxy-substituted derivative | HCT 116 | 3.7 |

| Cyano-substituted derivative | MCF-7 | 1.2 |

| Doxorubicin (control) | MCF-7 | 0.05 |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Studies indicate that derivatives with methoxy and hydroxy groups exhibit strong antibacterial activity against Gram-positive bacteria, such as Enterococcus faecalis (MIC = 8 µM) .

Table 2: Antibacterial Activity of Related Compounds

| Compound | Bacteria | MIC (µM) |

|---|---|---|

| Hydroxy-substituted derivative | E. faecalis | 8 |

| Methoxy-substituted derivative | Staphylococcus aureus | 12 |

| Benzimidazole derivative | E. coli | 15 |

Antioxidative Activity

In addition to its antiproliferative and antibacterial properties, the compound has shown promising antioxidative activity in various assays, including DPPH radical scavenging and ferrous ion chelation tests . The antioxidative potential is attributed to the presence of hydroxyl groups which enhance electron donation capabilities.

Table 3: Antioxidative Activity Assay Results

| Compound | Assay Type | Result |

|---|---|---|

| Hydroxy-substituted derivative | DPPH Scavenging | Significant reduction |

| Methoxy-substituted derivative | Ferrous Ion Chelation | Moderate activity |

Case Studies

Several case studies have highlighted the efficacy of related compounds in preclinical settings:

- Study on MCF-7 Cell Line : A study reported that a closely related compound with similar functional groups exhibited significant inhibition of cell proliferation in the MCF-7 cell line with an IC50 value of 3.1 µM, indicating potential for breast cancer treatment .

- Antibacterial Efficacy : Another research highlighted that a methoxy-substituted analogue demonstrated effective antibacterial activity against Staphylococcus aureus, suggesting its potential application in treating bacterial infections .

Propiedades

IUPAC Name |

N-(2-hydroxy-2-naphthalen-1-ylethyl)-4-methoxy-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-14-12-16(25-2)10-11-20(14)26(23,24)21-13-19(22)18-9-5-7-15-6-3-4-8-17(15)18/h3-12,19,21-22H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPOMFNFLCOENU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.